H-Phg(4-OH)-OEt
Overview
Description
“H-Phg(4-OH)-OEt” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known by other names such as “(S)-ETHYL-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE” and "ethyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate" .
Physical and Chemical Properties Analysis
“this compound” should be stored in a sealed container in a dry room at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .
Scientific Research Applications
Hydroxyl Radical Generation and Organic Compound Oxidation : Kwan and Voelker (2003) investigated the iron oxide-catalyzed production of hydroxyl radicals (*OH) from hydrogen peroxide (H2O2) and its use in oxidizing organic contaminants in soils and groundwater. They developed a model to predict the oxidation rate of organic compounds based on factors like iron oxide type and hydrogen peroxide concentration (Kwan & Voelker, 2003).
Hydrolysis and Polycondensation of Si(OEt)4 : Campostrini et al. (1989) studied the chemical behavior of Si(OEt)4 (TEOS) using mass-spectrometric techniques. They identified reaction intermediates in the presence of acid or basic catalysts and discussed their role in promoting TEOS hydrolysis and condensation (Campostrini et al., 1989).
O-H Bond Dissociation Energies in Substituted Phenols : Chandra and Uchimaru (2002) calculated the O-H bond dissociation enthalpies for a series of substituted phenols, which are important in understanding the factors governing O-H bond energies and acidities in substituted phenols (Chandra & Uchimaru, 2002).
pH-Independent Hydroxyl Radical Production : Zeng et al. (2020) showed a green Fenton process in an electrochemical cell, where electro-generated atomic H* on a Pd/graphite cathode enables the efficient conversion of H2O2 into hydroxyl radicals and subsequent degradation of organic pollutants (Zeng et al., 2020).
Formation of H2O2 in Hydroxyl Radical-Scavenging Process : Wang et al. (2022) investigated the overlooked formation of hydrogen peroxide (H2O2) during the hydroxyl radical-scavenging process when using alcohols as scavengers. They revealed a reaction pathway during H2O2 and hydroxyl radical transformations (Wang et al., 2022).
Mercury Removal by O3 and OH in the Atmosphere : Calvert and Lindberg (2005) evaluated the mechanisms of reactions of gaseous mercury atoms with O3 and OH radical, providing insights into atmospheric chemistry and the role of hydroxyl radicals in environmental processes (Calvert & Lindberg, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
H-Phg(4-OH)-OEt, also known as Oxfenicine, primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key enzyme involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Mode of Action
This compound acts as an inhibitor of CPT1 . By inhibiting CPT1, it prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid oxidation .
Biochemical Pathways
The inhibition of CPT1 by this compound leads to a shift in the heart’s energy metabolism from fatty acid oxidation to carbohydrate oxidation . This shift in metabolic preference is beneficial in conditions where fatty acid oxidation is detrimental, such as ischemic heart disease .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption .
Result of Action
The inhibition of fatty acid oxidation and the subsequent increase in carbohydrate oxidation by this compound can lead to improved whole-body glucose tolerance and insulin sensitivity . This can be particularly beneficial in conditions such as obesity-induced insulin resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its bioavailability and efficacy can be influenced by factors such as diet and the presence of other drugs .
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9,12H,2,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJDUUVFSVART-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267908 | |
Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-39-5 | |
Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43189-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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